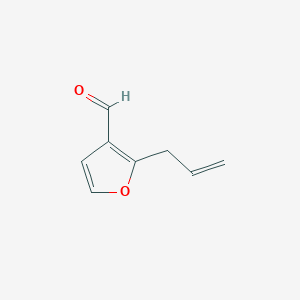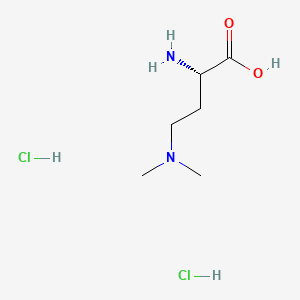![molecular formula C9H6F4O5S B13552040 Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F4O5S. This compound is characterized by the presence of a fluorosulfonyl group and a trifluoromethyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate typically involves the reaction of Methyl 3-(trifluoromethyl)benzoate with a fluorosulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group. Common reagents used in this synthesis include fluorosulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be displaced by nucleophiles, leading to the formation of substituted products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or alkane .
Applications De Recherche Scientifique
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism by which Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Lacks the fluorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and properties.
Methyl 3-(fluorosulfonyl)benzoate: Similar but without the trifluoromethyl group, leading to different chemical behavior.
Uniqueness
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is unique due to the presence of both the fluorosulfonyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C9H6F4O5S |
|---|---|
Poids moléculaire |
302.20 g/mol |
Nom IUPAC |
methyl 3-fluorosulfonyloxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F4O5S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18-19(13,15)16/h2-4H,1H3 |
Clé InChI |
ALFNYVQQAJCAKI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


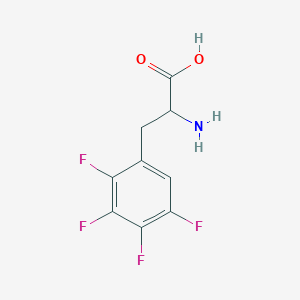
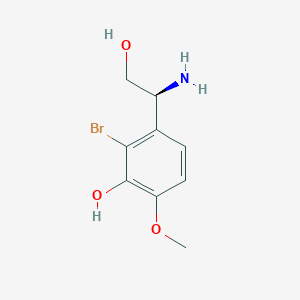
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
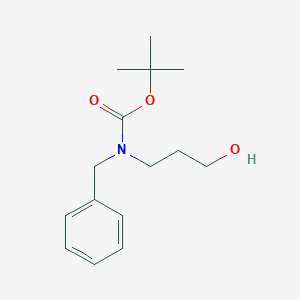
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)

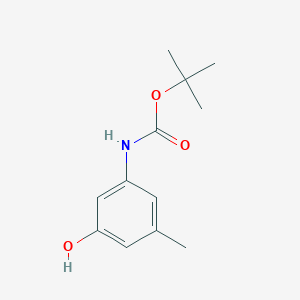

![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
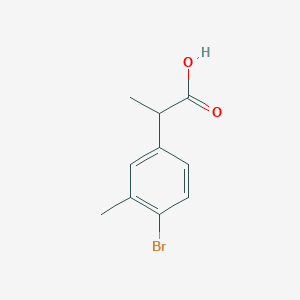
![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
